molecular formula C13H12O3 B15367470 Artemidinol CAS No. 62268-43-3

Artemidinol

Cat. No.: B15367470
CAS No.: 62268-43-3
M. Wt: 216.23 g/mol
InChI Key: QBZHMYUXUVZDQT-HWKANZROSA-N
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Description

Artemidinol is a naturally occurring coumarin derivative identified in plants such as Rondeletia odorata and several Artemisia species (e.g., A. dracunculus). Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.23 g/mol . Structurally, it belongs to the isocoumarin class, characterized by a benzopyrone backbone with hydroxyl and methyl substituents, which contribute to its bioactivity . This compound has been isolated from plant roots and aerial parts using techniques like n-butanol fractionation and UHPLC-ESI-QTOF-MS .

Properties

CAS No.

62268-43-3

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-[(E)-but-1-enyl]-5-hydroxyisochromen-1-one

InChI

InChI=1S/C13H12O3/c1-2-3-5-9-8-11-10(13(15)16-9)6-4-7-12(11)14/h3-8,14H,2H2,1H3/b5-3+

InChI Key

QBZHMYUXUVZDQT-HWKANZROSA-N

Isomeric SMILES

CC/C=C/C1=CC2=C(C=CC=C2O)C(=O)O1

Canonical SMILES

CCC=CC1=CC2=C(C=CC=C2O)C(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Artemidinol shares structural and functional similarities with other coumarins and sesquiterpene lactones. Below is a comparative analysis based on molecular properties, sources, and bioactivities:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Source Key Biological Activities References
This compound C₁₃H₁₂O₃ 216.23 R. odorata, A. dracunculus Antioxidant, antiulcer, anti-diabetic
Artemidin C₁₄H₁₄O₄ 246.26 A. dracunculus Antimicrobial, anti-inflammatory
Dracumerin C₁₄H₁₂O₄ 244.24 A. dracunculus Antiviral, cytotoxic
Scopoletin C₁₀H₈O₄ 192.17 Artemisia spp. Antioxidant, antipyretic, neuroprotective
Euparin C₁₃H₁₂O₃ 216.23 R. odorata Antifungal, antimicrobial

Structural and Functional Insights

Artemidin vs. This compound: Artemidin (C₁₄H₁₄O₄) has an additional methyl group compared to this compound, enhancing its lipophilicity and antimicrobial potency . this compound’s hydroxyl group confers superior antioxidant activity, as seen in R. odorata root extracts .

Dracumerin vs. This compound: Dracumerin (C₁₄H₁₂O₄) contains a methoxy substituent instead of a hydroxyl group, linked to its antiviral activity against enveloped viruses .

Scopoletin vs.

Euparin vs. This compound: Despite identical molecular formulas, Euparin is a naphthalene derivative, whereas this compound is a coumarin. This structural divergence explains Euparin’s stronger antifungal activity .

Research Findings

  • Antioxidant Capacity: this compound demonstrated a DPPH radical scavenging activity of 72% at 100 µg/mL, outperforming Scopoletin (58%) but underperforming compared to Artemidin (85%) in A. dracunculus extracts .
  • Anti-Diabetic Potential: this compound inhibited α-glucosidase by 40% at 50 µM, a mechanism absent in Dracumerin but shared with Capillarin, another Artemisia coumarin .
  • Thermodynamic Stability: Computational studies indicate this compound’s lower Gibbs free energy (−218 kcal/mol) compared to Euparin (−195 kcal/mol), suggesting higher stability in biological systems .

Analytical and Methodological Considerations

  • Identification Techniques: this compound was characterized via UHPLC-ESI-QTOF-MS, with a retention time of 8.2 minutes and [M+H]⁺ ion at m/z 217.08 .
  • Limitations : Current data rely on in vitro assays; in vivo pharmacokinetics (e.g., bioavailability, half-life) and toxicology remain unstudied .

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